![molecular formula C28H42F2N2O B14281135 2-[2,3-Difluoro-4-(nonyloxy)phenyl]-5-nonylpyrimidine CAS No. 126162-76-3](/img/structure/B14281135.png)
2-[2,3-Difluoro-4-(nonyloxy)phenyl]-5-nonylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2,3-Difluoro-4-(nonyloxy)phenyl]-5-nonylpyrimidine is an organic compound that belongs to the class of pyrimidines This compound is characterized by the presence of difluorophenyl and nonyloxy groups attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,3-Difluoro-4-(nonyloxy)phenyl]-5-nonylpyrimidine typically involves the reaction of 2,3-difluorophenol with nonyl bromide to form 2,3-difluoro-4-(nonyloxy)phenol. This intermediate is then reacted with 5-nonylpyrimidine under specific conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[2,3-Difluoro-4-(nonyloxy)phenyl]-5-nonylpyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nonyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and specific solvents to optimize the reaction yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield difluorophenyl ketones, while reduction can produce difluorophenyl alcohols. Substitution reactions can result in the formation of various substituted pyrimidines.
Scientific Research Applications
2-[2,3-Difluoro-4-(nonyloxy)phenyl]-5-nonylpyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[2,3-Difluoro-4-(nonyloxy)phenyl]-5-nonylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
2,3-Difluoro-4-(pentyloxy)phenylboronic acid: Similar in structure but with a pentyloxy group instead of a nonyloxy group.
2,3-Difluorophenol: Lacks the pyrimidine ring and nonyloxy group but shares the difluorophenyl moiety.
Uniqueness
2-[2,3-Difluoro-4-(nonyloxy)phenyl]-5-nonylpyrimidine is unique due to the combination of its difluorophenyl and nonyloxy groups attached to a pyrimidine ring. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from similar compounds.
Properties
CAS No. |
126162-76-3 |
|---|---|
Molecular Formula |
C28H42F2N2O |
Molecular Weight |
460.6 g/mol |
IUPAC Name |
2-(2,3-difluoro-4-nonoxyphenyl)-5-nonylpyrimidine |
InChI |
InChI=1S/C28H42F2N2O/c1-3-5-7-9-11-13-15-17-23-21-31-28(32-22-23)24-18-19-25(27(30)26(24)29)33-20-16-14-12-10-8-6-4-2/h18-19,21-22H,3-17,20H2,1-2H3 |
InChI Key |
OWBDECISILOCJX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CN=C(N=C1)C2=C(C(=C(C=C2)OCCCCCCCCC)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2,3-Dimethylbutan-2-YL)[(ethylsulfanyl)methoxy]dimethylsilane](/img/structure/B14281057.png)

![1,9-Bis[4-(diethylamino)phenyl]nona-1,3,6,8-tetraen-5-one](/img/structure/B14281060.png)
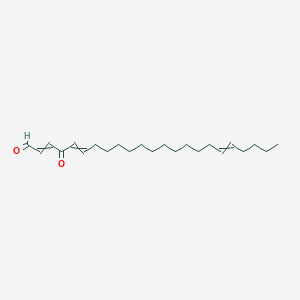
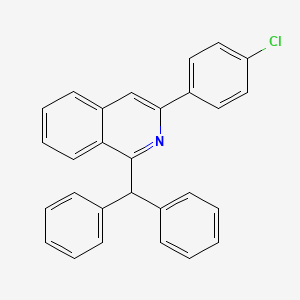
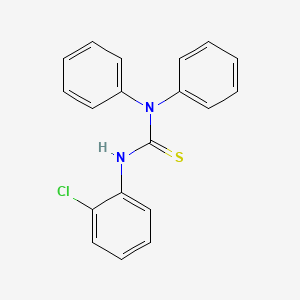
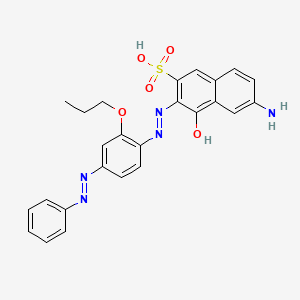
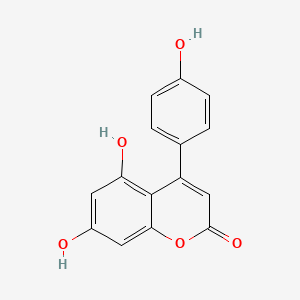


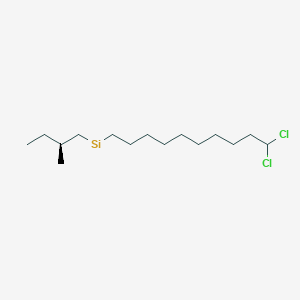
![2-Acetamido-N-benzyl-2-[(methoxymethyl)amino]acetamide](/img/structure/B14281128.png)

![6-{[tert-Butyl(diphenyl)silyl]oxy}hexa-2,4-dien-1-ol](/img/structure/B14281142.png)
